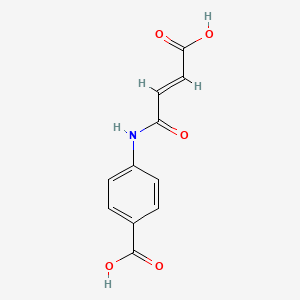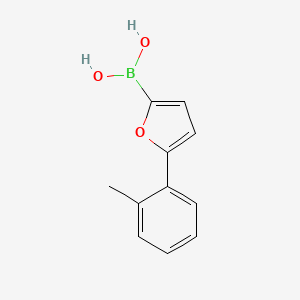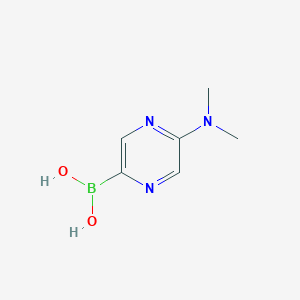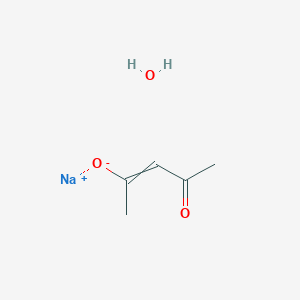
4-(3-Carboxyprop-2-enoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxyprop-2-enoylamino)benzoic acid is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.19 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Aplicaciones Científicas De Investigación
Antiviral Properties
One of the significant applications of derivatives similar to 4-(3-Carboxyprop-2-enoylamino)benzoic acid is in antiviral research. Compounds structurally related to this chemical have been explored for their potential to inhibit adenovirus replication. Through structural modifications and synthesis of analogues, researchers have discovered compounds with improved potency and low cell toxicity, highlighting their potential as antiviral agents (Öberg et al., 2012).
Anion Recognition and Sensing
Another area of application is in anion recognition and sensing. Derivatives like 4-(N,N-Dimethylamino)benzoic acid have shown remarkable affinity and selectivity towards divalent anions such as HPO4^2- and SO4^2-, demonstrating their utility in the development of new sensors for environmental and biological applications (Hou & Kobiro, 2006).
Coordination Polymers and Photophysical Properties
The synthesis and study of coordination polymers assembled from derivatives of benzoic acids have revealed interesting insights into their crystal structures and photophysical properties. These studies not only contribute to our understanding of the chemical and physical properties of these materials but also open up possibilities for their application in luminescence-based devices and materials science (Sivakumar et al., 2011).
Antitumor Activities
Research into organotin carboxylates, which may include compounds structurally related to this compound, has shown that these compounds exhibit significant antitumor activities. This opens a pathway for the development of new chemotherapeutic agents based on the structural motifs of benzoic acid derivatives (Sakho et al., 2010).
Corrosion Inhibition
Additionally, certain cyanoacetamide derivatives related to this compound have been explored as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrate the potential of benzoic acid derivatives in industrial applications, where they can protect metals against corrosion, thereby extending their lifespan and maintaining their integrity in harsh environments (Fouda et al., 2008).
Propiedades
IUPAC Name |
4-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFOKATFSLHQS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5432-04-2 |
Source


|
| Record name | NSC13692 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)



![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)